Methyl 4-amino-2-chloro-6-methylbenzoate
Description
Methyl 4-amino-2-chloro-6-methylbenzoate is a substituted methyl benzoate derivative with a benzene ring functionalized at the 4-position with an amino group (-NH₂), the 2-position with a chlorine atom (-Cl), and the 6-position with a methyl group (-CH₃). The ester group (-COOCH₃) at the 1-position contributes to its lipophilic character.
Properties
CAS No. |
116621-20-6 |
|---|---|
Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 4-amino-2-chloro-6-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
ODTCUTPMUHGCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)Cl)N |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 4-Amino-2-Chloro-6-Methylbenzoic Acid
The most straightforward approach to prepare methyl 4-amino-2-chloro-6-methylbenzoate is through the esterification of the corresponding carboxylic acid, 4-amino-2-chloro-6-methylbenzoic acid, with methanol.
-
- Acid-catalyzed esterification using hydrochloric acid as a catalyst.
- Refluxing methanol as solvent.
- Reaction time typically several hours (e.g., 7 hours reported for similar methyl 4-aminomethylbenzoate).
- Temperature control during workup is critical to avoid hydrolysis of the methyl ester.
-
- After esterification, the reaction mixture is cooled to 5–10 °C.
- pH adjustment using aqueous base (e.g., 4–6% sodium hydroxide or potassium hydroxide) to pH 4–9 at low temperature to prevent ester hydrolysis.
- Extraction with an organic solvent such as methylene chloride or toluene.
- Salting out the aqueous phase with sodium chloride enhances extraction efficiency.
- Final isolation of methyl ester in yields exceeding 85–88% based on starting acid.
-
- Economically viable and scalable for industrial production.
- Avoids isolation of intermediate hydrochloride salts, which are corrosive and complicate apparatus selection.
- Mild conditions preserve the methyl ester from premature hydrolysis.
This method is adapted from processes used for methyl 4-(aminomethyl)benzoate and can be reasonably applied to this compound due to structural similarities in the aromatic ring and functional groups.
Aromatic Chlorination Followed by Esterification
Another approach involves starting from methyl 4-amino-6-methylbenzoate, followed by selective chlorination at the 2-position of the aromatic ring.
-
- Preparation of methyl 4-amino-6-methylbenzoate:
- Esterification of 4-amino-6-methylbenzoic acid with methanol under acidic conditions.
- Chlorination:
- Electrophilic aromatic substitution using chlorinating agents such as iodobenzene dichloride (PhICl2).
- Reaction performed in anhydrous tetrahydrofuran (THF) under ice cooling.
- Reaction time around 4–6 hours with stirring.
- Workup:
- Extraction with ethyl acetate/water mixture.
- Sequential washing with aqueous hydrochloric acid, sodium bicarbonate, and water.
- Drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Recrystallization from methanol to purify the chlorinated methyl ester.
- Preparation of methyl 4-amino-6-methylbenzoate:
-
- Chlorination yields around 70–75% for the 2-chloro substituted methyl ester.
- Overall multi-step yield depends on efficiency of each step.
-
- This method allows regioselective introduction of chlorine at the 2-position.
- It requires careful control of reaction temperature and stoichiometry to avoid over-chlorination or side reactions.
- The presence of the amino group can influence the reactivity and selectivity of chlorination.
This chlorination method is adapted from related aromatic chlorination procedures for methyl 4-amino-2-methoxybenzoates and analogs.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Esterification | 4-Amino-2-chloro-6-methylbenzoic acid | Methanol, HCl catalyst, reflux, pH control, base workup | 85–88+ | Industrially viable, mild conditions, avoids hydrochloride isolation |
| Aromatic Chlorination + Esterification | Methyl 4-amino-6-methylbenzoate | Iodobenzene dichloride, THF, ice cooling, extraction | ~70–75 | Regioselective chlorination, multi-step |
| Catalytic Hydrogenation | Methyl 4-cyanobenzoate or oxime derivatives | Pd/C catalyst, H2 atmosphere | Variable | Less common for this compound, more complex |
| Catalyst-Free Condensation | Aromatic aldehydes and amines | Methanol or mixed solvents, no catalyst | Not directly applied | Potential for related bond formations |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-amino-2-chloro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-chloro-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with several aromatic esters and amines. Key analogs include:
4-Chloro-2-methylbenzenamine (CAS 95-69-2)
- Molecular Formula : C₇H₈ClN
- Substituents : 4-chloro, 2-methyl, and a primary amine group.
- Key Differences : Lacks the ester group and additional methyl substituent at the 6-position. The amine group increases polarity compared to the ester in the target compound.
- Applications : Used in dye manufacturing and as a chemical intermediate .
Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS 2089319-35-5) Molecular Formula: C₉H₉BrO₃ Substituents: 4-bromo, 2-hydroxy, 6-methyl, and an ester group. Key Differences: Bromine (heavier, more polarizable than chlorine) and a hydroxyl group (acidic vs. the amino group’s basicity) alter reactivity and solubility. Applications: Potential pharmaceutical intermediate due to bromine’s utility in cross-coupling reactions .
Methyl 4-(2-amino-6-chlorophenoxy)benzoate Substituents: Phenoxy bridge linking two aromatic rings, with amino and chloro groups on one ring and an ester on the other. Applications: Likely used in polymer chemistry or as a specialty monomer .
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
*Inferred value based on structural analysis.
Research Findings and Industrial Relevance
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